

An In-Depth Technical Guide to 3-(4-pyridyl)-D-alanine dihydrochloride

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Compound of Interest

Compound Name: *H-D-4-Pal-OH.2HCl*

Cat. No.: *B573353*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-pyridyl)-D-alanine dihydrochloride is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a pyridine ring in the side chain, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive overview of the available technical information on 3-(4-pyridyl)-D-alanine dihydrochloride, including its synonyms, chemical properties, and its applications in research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is crucial for research and development. 3-(4-pyridyl)-D-alanine dihydrochloride is known by several synonyms and is assigned specific identifiers in various chemical databases.

Identifier Type	Identifier	Citation
IUPAC Name	(2R)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride	
CAS Number	174096-41-4	[1]
Synonyms	(R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride	[1]
H-D-4-Pal-OH·2HCl		
D-4-Pyridylalanine dihydrochloride		

Physicochemical Properties

The physicochemical properties of 3-(4-pyridyl)-D-alanine dihydrochloride are essential for its handling, formulation, and application in chemical synthesis.

Property	Value	Citation
Molecular Formula	C ₈ H ₁₂ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	239.10 g/mol	[1]
Appearance	White to off-white powder	
Solubility	Soluble in water	

Applications in Research and Drug Development

The primary application of 3-(4-pyridyl)-D-alanine dihydrochloride lies in its use as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). The incorporation of this building block into peptide sequences can significantly influence the resulting molecule's conformation, stability, and biological activity.

Peptide Synthesis

3-(4-pyridyl)-D-alanine is utilized as a building block in the synthesis of peptides with potential therapeutic applications. The pyridine moiety can introduce unique structural constraints and potential for metal coordination, which can be exploited in the design of novel drug candidates.

Experimental Workflow for Peptide Synthesis:



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Caption: General workflow for solid-phase peptide synthesis incorporating 3-(4-pyridyl)-D-alanine.

Rationale for Incorporation

The pyridine nitrogen in the side chain of 3-(4-pyridyl)-D-alanine can act as a hydrogen bond acceptor or a metal ligand. This feature can be strategically employed to:

- **Enhance Receptor Binding:** The pyridine ring can form specific interactions with receptor pockets, potentially increasing the affinity and selectivity of the peptide.
- **Improve Physicochemical Properties:** The introduction of the polar pyridine group can modify the solubility and pharmacokinetic profile of the resulting peptide.
- **Introduce Structural Scaffolds:** The rigid aromatic ring can act as a scaffold to orient other pharmacophoric groups in a desired conformation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of 3-(4-pyridyl)-D-alanine dihydrochloride are not widely published in peer-reviewed literature, general methodologies for solid-phase peptide synthesis are well-established and can be adapted.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis:

- **Resin Swelling:** The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a solution of piperidine in DMF (typically 20%).
- **Washing:** The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
- **Amino Acid Coupling:** The desired amino acid, in this case, Fmoc-3-(4-pyridyl)-D-alanine-OH, is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion.
- **Washing:** The resin is again washed with DMF to remove unreacted reagents.
- **Repeat Cycles:** Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Deprotection and Cleavage:** Once the peptide chain is assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** The crude peptide is precipitated, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

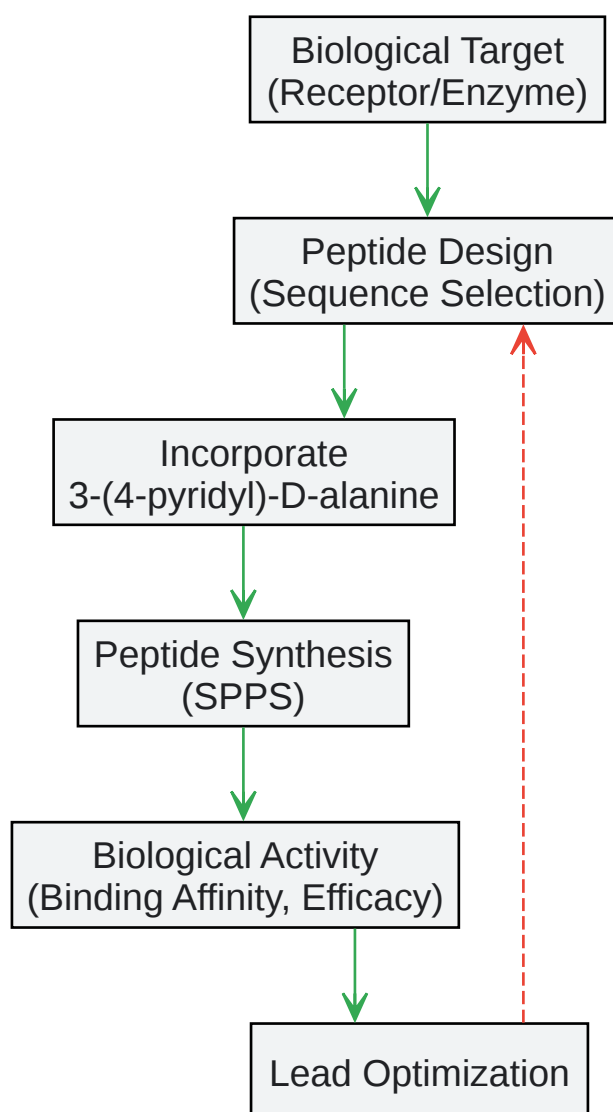
Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for 3-(4-pyridyl)-D-alanine dihydrochloride concerning its biological activity (e.g., IC_{50} , EC_{50}), pharmacokinetics, and toxicity. Such data is typically generated during the preclinical development of drug candidates containing this amino acid derivative. Researchers are encouraged to perform these studies as part of their drug discovery programs.

Signaling Pathways and Mechanism of Action

The mechanism of action of peptides containing 3-(4-pyridyl)-D-alanine is entirely dependent on the overall sequence and the biological target. The pyridyl moiety can contribute to the interaction with the target protein, but it does not have a known intrinsic signaling role on its own. The design of peptides incorporating this amino acid is guided by the desired interaction with a specific receptor or enzyme.

Logical Relationship in Drug Design:



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Caption: The iterative process of drug design incorporating unnatural amino acids like 3-(4-pyridyl)-D-alanine.

Conclusion

3-(4-pyridyl)-D-alanine dihydrochloride is a valuable tool for medicinal chemists and drug developers. Its incorporation into peptides offers opportunities to modulate their structural and biological properties, potentially leading to the discovery of novel therapeutics. While a significant amount of proprietary research likely exists, the publicly available data is limited. Further publication of experimental protocols and quantitative data would greatly benefit the scientific community and accelerate the application of this promising building block in drug discovery.

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References

- 1. DSpace [diposit.ub.edu]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com